molecular formula C14H12N4O2 B2812549 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 2034514-48-0

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2812549
CAS No.: 2034514-48-0
M. Wt: 268.276
InChI Key: SWDNSOHCZOWNTI-UHFFFAOYSA-N
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Description

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrimidine, oxadiazole, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxypyrimidine-5-carboxylic acid hydrazide with o-tolyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and tolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxypyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a tolyl group.

    5-(2-Methoxypyrimidin-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions. This uniqueness can lead to distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-5-3-4-6-11(9)12-17-13(20-18-12)10-7-15-14(19-2)16-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNSOHCZOWNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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